![molecular formula C14H15ClN2O B5720632 N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide
描述
N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SCH belongs to the class of hydrazide compounds and has been shown to possess a range of biological activities. In
作用机制
The mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood; however, studies have suggested that N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its biological effects through the modulation of various signaling pathways. For example, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have a range of biochemical and physiological effects. For example, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively simple synthesis method. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its potential toxicity, which may limit its clinical application.
未来方向
There are several future directions for research on N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of research is the development of novel synthetic methods for N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential therapeutic applications in various diseases. Furthermore, studies are needed to evaluate the safety and toxicity of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in animal models and humans. Finally, the development of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide derivatives with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exhibits potent biological activity and has been shown to have anticancer, anti-diabetic, and neuroprotective effects. However, further research is needed to fully understand the mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential therapeutic applications.
合成方法
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple reaction between 4-chlorobenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide as a yellow crystalline solid.
科学研究应用
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have neuroprotective effects in Alzheimer's disease by inhibiting the formation of amyloid beta plaques.
属性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-2-10(3-5-11)9-16-17-13(18)12-8-14(12)6-1-7-14/h2-5,9,12H,1,6-8H2,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOFZSJXHNBCG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



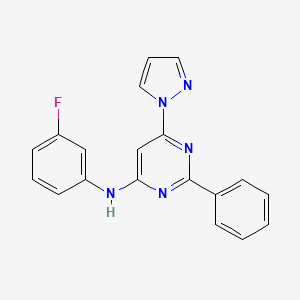
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
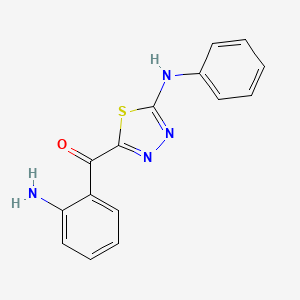
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

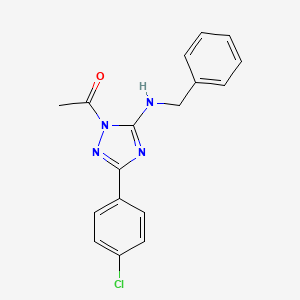
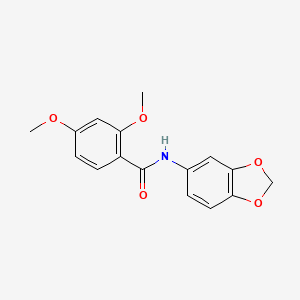
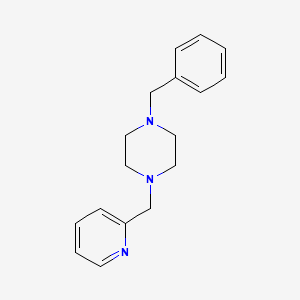

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)